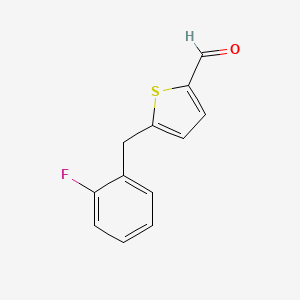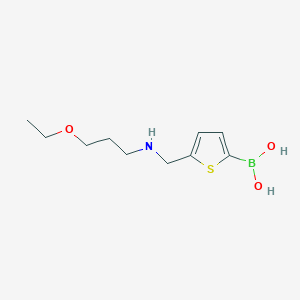
(5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an ethyloxypropylaminomethyl group Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine react with the thiophene ring.
Attachment of the Ethyloxypropyl Group: This step involves the alkylation of the amine with an ethyloxypropyl halide under basic conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring and the aminomethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Boronic acids are used as catalysts in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Sensing: The reversible binding of boronic acids with diols makes them useful in the development of sensors for sugars and other biomolecules.
Biology
Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly for proteases and other enzymes that interact with diols.
Drug Development: The compound’s ability to form reversible covalent bonds makes it a candidate for drug development, particularly in targeting enzymes and receptors.
Medicine
Cancer Therapy: Boronic acid derivatives have shown potential in cancer therapy due to their ability to inhibit proteasomes and other cancer-related enzymes.
Antibacterial Agents: Some boronic acid derivatives have been explored as antibacterial agents.
Industry
Materials Science: Boronic acids are used in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Boronic acid derivatives are used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a thiophene ring.
Thiophene-2-boronic Acid: A boronic acid derivative with a thiophene ring but lacking the aminomethyl and ethyloxypropyl groups.
[5-(Aminomethyl)-2-thienyl]boronic Acid: Similar to the compound but without the ethyloxypropyl group.
Uniqueness
(5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of both the ethyloxypropyl and aminomethyl groups, which may enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H18BNO3S |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
[5-[(3-ethoxypropylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO3S/c1-2-15-7-3-6-12-8-9-4-5-10(16-9)11(13)14/h4-5,12-14H,2-3,6-8H2,1H3 |
InChI Key |
INTSKBIOYSIVOX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CNCCCOCC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-tert-Butyl-4-hydroxy-5-methylphenylsulfanyl)-6-cyclohexyl-4-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one](/img/structure/B8379604.png)
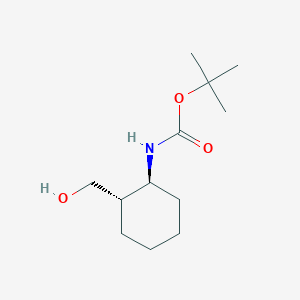
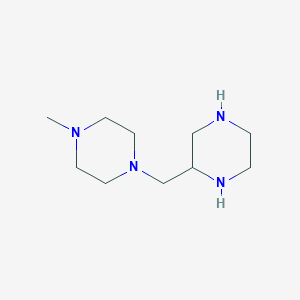
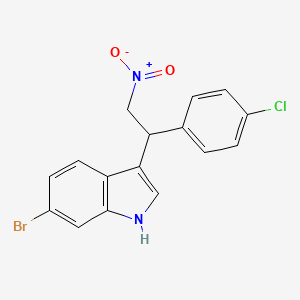
![butyl-(1,1-dioxo-2,3-dihydro-1H-benzo[b]thiophen-3-yl)-amine](/img/structure/B8379634.png)
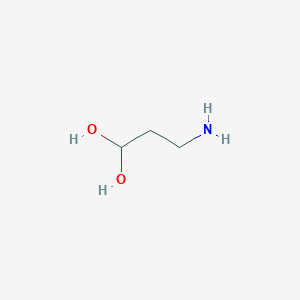
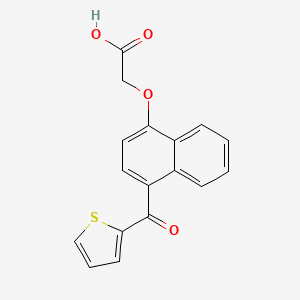

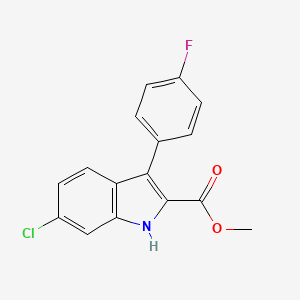
![(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methanamine](/img/structure/B8379680.png)

![7-bromo-N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8379689.png)
